molecular formula C15H20N2O2 B6140960 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one

6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one

Cat. No. B6140960
M. Wt: 260.33 g/mol
InChI Key: VGFRCZIOIKPCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one, also known as PQR309, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one targets the PI3K and mTOR pathways, which are frequently dysregulated in cancer. PI3K is a key regulator of cell growth and survival, while mTOR is a downstream effector of PI3K that regulates protein synthesis and cell proliferation. By inhibiting these pathways, 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has been shown to have a favorable pharmacokinetic profile in preclinical studies. It has good oral bioavailability and distributes well to tumor tissues. 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one in lab experiments is its potency and specificity for the PI3K/mTOR pathways. This allows for precise modulation of these pathways in vitro and in vivo. However, one limitation is the lack of clinical data on 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one, which makes it difficult to extrapolate its efficacy and safety in humans.

Future Directions

There are several potential future directions for 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one research. One direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a radiosensitizer in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one in clinical trials.

Synthesis Methods

The synthesis of 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one involves the reaction of 6-ethyl-2-methyl-3-nitroquinazolin-4(3H)-one with 1-(hydroxymethyl)-2-methylpropylamine in the presence of a reducing agent. The resulting product is then purified using column chromatography. This method has been optimized to yield a high purity and high yield of 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one.

Scientific Research Applications

6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has been extensively studied in preclinical models as a potential anticancer agent. It has shown potent activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has also shown promising results in animal models of cancer, including xenograft and orthotopic models.

properties

IUPAC Name

6-ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-11-5-6-13-12(7-11)15(19)17(9-16-13)14(8-18)10(2)3/h5-7,9-10,14,18H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFRCZIOIKPCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CN(C2=O)C(CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one

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